molecular formula C21H27N7O14P2 B10777767 5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide

5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide

Cat. No.: B10777767
M. Wt: 663.4 g/mol
InChI Key: UINNILASBHZOTM-KMXXXSRASA-N
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Preparation Methods

The synthesis of 5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide involves several steps. The synthetic routes typically include the formation of the ribofuranosyl moiety, followed by its attachment to the nicotinamide adenine dinucleotide structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide has numerous scientific research applications. In chemistry, it is used as a model compound to study nucleotide interactions and reactions. In biology, it plays a role in understanding cellular processes involving nucleotides. In medicine, it is investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and enzyme regulation. Industrial applications include its use in the development of biochemical assays and diagnostic tools .

Mechanism of Action

The mechanism of action of 5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as alcohol dehydrogenase, influencing their activity and function. The compound’s effects are mediated through its binding to these enzymes, altering their catalytic properties and impacting various biochemical pathways .

Comparison with Similar Compounds

5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide can be compared with other similar compounds, such as purine ribonucleoside diphosphates and purine ribonucleoside monophosphates. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ribofuranosyl moiety and its distinct interactions with enzymes and biochemical pathways .

List of Similar Compounds::
  • Purine ribonucleoside diphosphates
  • Purine ribonucleoside monophosphates
  • Pentose phosphates
  • C-glycosyl compounds
  • Glycosylamines
  • 6-aminopurines
  • Monosaccharide phosphates
  • Organic pyrophosphates
  • Nicotinamides
  • Aminopyrimidines and derivatives

Properties

Molecular Formula

C21H27N7O14P2

Molecular Weight

663.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H27N7O14P2/c22-18-12-20(26-6-25-18)28(7-27-12)21-16(32)14(30)11(41-21)5-39-44(36,37)42-43(34,35)38-4-10-13(29)15(31)17(40-10)8-1-9(19(23)33)3-24-2-8/h1-3,6-7,10-11,13-17,21,29-32H,4-5H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,25,26)/t10-,11-,13-,14-,15-,16-,17+,21-/m1/s1

InChI Key

UINNILASBHZOTM-KMXXXSRASA-N

Isomeric SMILES

C1=C(C=NC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Canonical SMILES

C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Origin of Product

United States

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